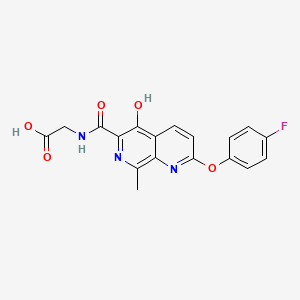![molecular formula C22H28N2O7S B10836599 10-methoxy-6-(2-methylpropyl)-9-(3-methylsulfonylpropoxy)-2-oxo-7H-pyrido[2,1-a]phthalazine-3-carboxylic acid](/img/structure/B10836599.png)
10-methoxy-6-(2-methylpropyl)-9-(3-methylsulfonylpropoxy)-2-oxo-7H-pyrido[2,1-a]phthalazine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “US10150740, Example 9” is a small molecular drug known for its potential therapeutic applications. It is a derivative of 6,7-dihydropyrido[2,1-A]phthalazin-2-ones and has been studied for its efficacy in the treatment and prophylaxis of hepatitis B virus infection . The compound’s structure includes a pyrido[2,1-a]phthalazine core, which is crucial for its biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “US10150740, Example 9” involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrido[2,1-a]phthalazine Core: This is achieved through a cyclization reaction involving appropriate precursors under controlled conditions.
Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions. These modifications are essential for enhancing the compound’s biological activity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of “US10150740, Example 9” would involve scaling up the synthetic route while ensuring consistency and quality. This includes:
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and solvent choice are optimized for large-scale production.
Automation: Automated systems are employed to handle large volumes of reactants and products, reducing human error and increasing efficiency.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
“US10150740, Example 9” undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions include various derivatives of the original compound, each with potentially different biological activities.
科学的研究の応用
“US10150740, Example 9” has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the reactivity of pyrido[2,1-a]phthalazine derivatives.
Biology: The compound is studied for its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Its potential as a therapeutic agent for hepatitis B virus infection is a major area of research.
Industry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other pharmaceutical agents.
作用機序
The mechanism of action of “US10150740, Example 9” involves its interaction with specific molecular targets within the hepatitis B virus. The compound inhibits the replication of the virus by interfering with its nucleic acid synthesis. This is achieved through binding to viral enzymes and disrupting their function, thereby preventing the virus from multiplying .
類似化合物との比較
Similar Compounds
US10150740, Example 5: Another derivative of the same core structure with different functional groups.
US10150740, Example 12: A similar compound with modifications that enhance its activity against hepatitis B virus.
Uniqueness
“US10150740, Example 9” stands out due to its specific modifications that enhance its efficacy and selectivity against hepatitis B virus. Its unique structure allows for better interaction with viral targets, making it a promising candidate for therapeutic development.
特性
分子式 |
C22H28N2O7S |
|---|---|
分子量 |
464.5 g/mol |
IUPAC名 |
10-methoxy-6-(2-methylpropyl)-9-(3-methylsulfonylpropoxy)-2-oxo-7H-pyrido[2,1-a]phthalazine-3-carboxylic acid |
InChI |
InChI=1S/C22H28N2O7S/c1-14(2)11-23-12-15-8-21(31-6-5-7-32(4,28)29)20(30-3)9-16(15)18-10-19(25)17(22(26)27)13-24(18)23/h8-10,13-14H,5-7,11-12H2,1-4H3,(H,26,27) |
InChIキー |
RECMZXKLBVQDRN-UHFFFAOYSA-N |
正規SMILES |
CC(C)CN1CC2=CC(=C(C=C2C3=CC(=O)C(=CN31)C(=O)O)OC)OCCCS(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl (2R,3R)-3-amino-2-[[2-(2-cyclopropylethyl)furo[3,2-c]pyridin-4-yl]methyl]-2-hydroxy-4-methylsulfanylbutanoate](/img/structure/B10836519.png)
![(3S)-3-(3,5-dibromophenyl)-3-[[2-[[3-hydroxy-5-[(5-hydroxy-1,4,5,6-tetrahydropyrimidin-2-yl)amino]benzoyl]amino]acetyl]amino]propanoic acid](/img/structure/B10836523.png)
![(2R,3R)-3-amino-2-[(2-butylthieno[3,2-c]pyridin-4-yl)methyl]-2-hydroxy-4-methylsulfanylbutanoic acid](/img/structure/B10836525.png)
![(2R,3S)-3-amino-4-(5-fluoropyridin-2-yl)oxy-2-hydroxy-2-[[4-(4-methylcyclohexyl)oxypyridin-2-yl]methyl]butanoic acid](/img/structure/B10836528.png)
![tert-butyl (3S)-3-cyano-4-[3-[6-[ethyl(methylsulfonyl)amino]-2-(4-fluorophenyl)-3-(methylcarbamoyl)-1-benzofuran-5-yl]benzoyl]piperazine-1-carboxylate](/img/structure/B10836533.png)


![8-[(4-chlorophenyl)methyl]-13-methyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,11(16)-tetraen-7-one](/img/structure/B10836561.png)
![8-[(2-fluoro-4-methoxyphenyl)methyl]-13-(oxan-4-ylmethyl)-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,11(16)-tetraen-7-one](/img/structure/B10836562.png)
![(2R)-N-benzyl-1-(6-methyl-7-oxo-5-phenyl-[1,3]thiazolo[5,4-d]pyrimidin-2-yl)pyrrolidine-2-carboxamide](/img/structure/B10836564.png)
![8-[(4-chlorophenyl)methyl]-13-(cyclopropanecarbonyl)-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,11(16)-tetraen-7-one](/img/structure/B10836571.png)
![2-[[5-(2,3-Dimethylphenoxy)-3-hydroxypyridine-2-carbonyl]amino]acetic acid](/img/structure/B10836579.png)
![9,10-dimethoxy-2-oxo-6,7-dihydropyrido[2,1-a]phthalazine-3-carboxylic acid](/img/structure/B10836583.png)
![2-[[5-(2,3-Difluorophenoxy)-3-hydroxypyridine-2-carbonyl]amino]acetic acid](/img/structure/B10836596.png)